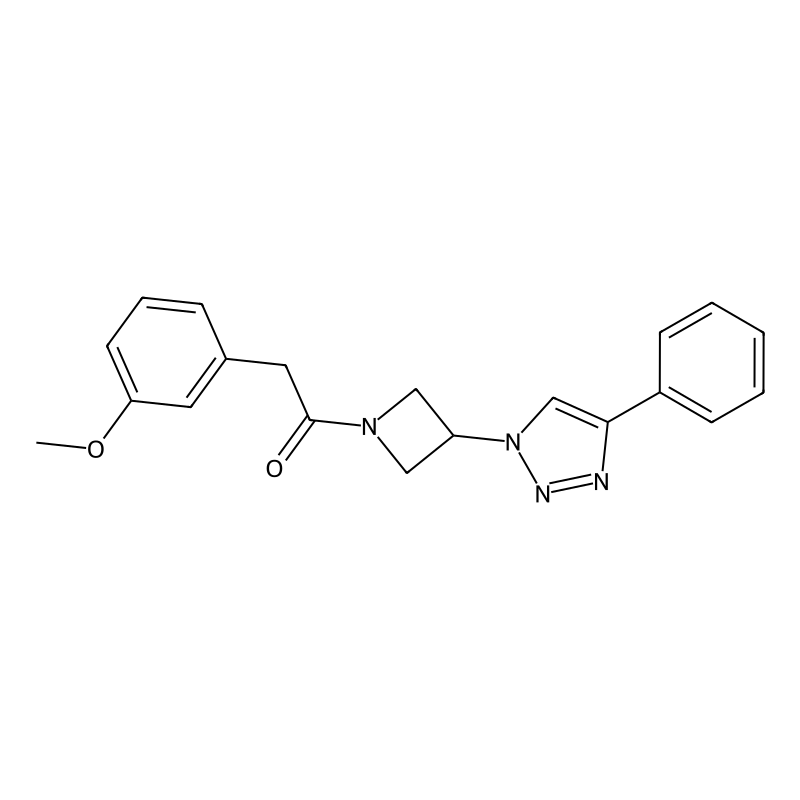

2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential applications in medicinal chemistry:

- Azetidinone ring: This five-membered ring containing a nitrogen atom is present in numerous drugs, including some antibiotics and anticonvulsants .

- Triazole ring: This aromatic heterocycle is also found in various medicinally relevant compounds, exhibiting diverse biological activities such as antifungal and antitumor properties .

- Methoxyphenyl group: The presence of this group can influence the molecule's solubility, metabolism, and potential biological interactions.

While no published research specifically explores the biological activity of 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone, its structural features warrant further investigation for potential applications in drug discovery.

Potential applications in materials science:

The molecule's structure could also be of interest in materials science research. The combination of aromatic rings and heterocycles can contribute to interesting properties such as:

- Self-assembly: The molecule's functional groups could enable it to participate in non-covalent interactions, leading to the formation of supramolecular structures with potential applications in areas like organic electronics or drug delivery .

- Ligand design: The molecule's ability to bind to metal ions through its nitrogen atoms could make it a potential candidate for the design of new catalysts or coordination polymers.

The compound 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a complex organic molecule that features both azetidine and triazole rings, which are known for their biological activity. The structure consists of a methoxyphenyl group attached to an ethanone moiety, which is further linked to an azetidine ring that incorporates a triazole substituent. This unique combination of functional groups contributes to its potential pharmacological properties.

The synthesis of this compound can be approached through several methods:

- Horner-Wadsworth-Emmons Reaction: This method can be employed to prepare substituted alkenes from phosphonate esters and aldehydes or ketones.

- Mechanochemical Synthesis: A recent study demonstrated the preparation of related compounds using mechanochemical methods, which involve grinding reactants together in the presence of a catalyst .

- Click Chemistry: The triazole moiety can be synthesized via click chemistry techniques that facilitate the formation of 1,2,3-triazoles from alkynes and azides.

The applications of 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone may include:

- Pharmaceutical Development: Its structural components suggest potential as a lead compound for drug development targeting various diseases.

- Biological Research: It can serve as a tool for studying biological pathways involving azetidine and triazole derivatives.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies may involve:

- Binding Affinity Assays: To evaluate how well the compound binds to specific receptors or enzymes.

- Cellular Uptake Studies: To assess how effectively the compound enters cells and its subsequent biological effects.

Several compounds share structural similarities with 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone, including:

Uniqueness

The uniqueness of 2-(3-methoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone lies in its specific combination of a methoxy group on a phenyl ring with a complex azetidine and triazole structure. This combination may enhance its pharmacological profile compared to other similar compounds that lack one or more of these functional groups.